![molecular formula C28H24N2O4 B044593 alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet CAS No. 68107-98-2](/img/structure/B44593.png)
alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet, also known as DMXAA, is a synthetic compound that has been found to exhibit anti-tumor activity.
Mecanismo De Acción
Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has been found to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines are known to play a role in the destruction of tumor cells. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been found to inhibit the formation of new blood vessels in tumors, a process known as angiogenesis.
Efectos Bioquímicos Y Fisiológicos
Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has been found to induce the production of cytokines such as TNF-α and IFN-γ, which play a role in the destruction of tumor cells. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been found to inhibit the formation of new blood vessels in tumors, which can limit the supply of nutrients to the tumor cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in pre-clinical studies. However, alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been found to have limited efficacy in certain cancer models, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet research. One area of research is the development of new analogs of alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet that may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet treatment. Additionally, further research is needed to understand the mechanism of action of alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet and its potential use in combination with other anti-cancer agents.
Conclusion
alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet is a synthetic compound that has shown promise as an anti-tumor agent. Its mechanism of action involves the activation of the immune system and inhibition of angiogenesis. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has several advantages for lab experiments, but its efficacy is limited in certain cancer models. Future research will focus on the development of new analogs, identification of biomarkers, and understanding its mechanism of action.
Métodos De Síntesis
Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process involves the reaction of 2,4,5-trichloropyrimidine with 2-amino-5-methylthiazole to form 2,4,5-trichloro-6-(2-amino-5-methylthiazolyl)pyrimidine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet.
Aplicaciones Científicas De Investigación
Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has been extensively studied for its anti-tumor activity in various cancer models. It has been found to induce tumor necrosis and inhibit tumor growth in pre-clinical studies. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
Propiedades
Número CAS |
68107-98-2 |
|---|---|
Nombre del producto |
alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet |
Fórmula molecular |
C28H24N2O4 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
benzhydryl 3-methyl-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)but-3-enoate |
InChI |
InChI=1S/C28H24N2O4/c1-18(2)23(30-26(31)22-27(30)34-25(29-22)21-16-10-5-11-17-21)28(32)33-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22-24,27H,1H2,2H3 |
Clave InChI |
IGDWUWXIYTUDBF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C4C(C3=O)N=C(O4)C5=CC=CC=C5 |
SMILES canónico |
CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C4C(C3=O)N=C(O4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



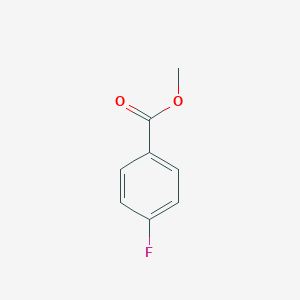
![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
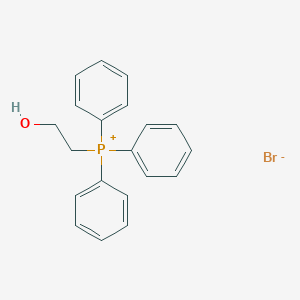
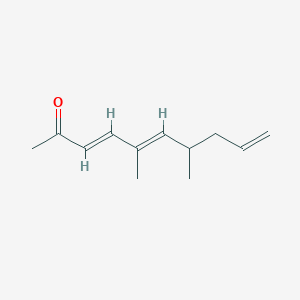
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
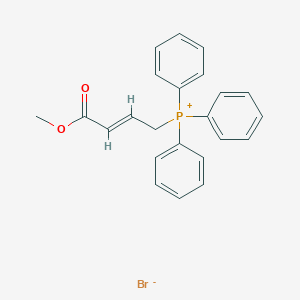
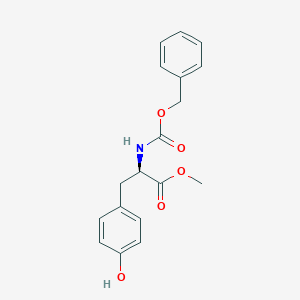
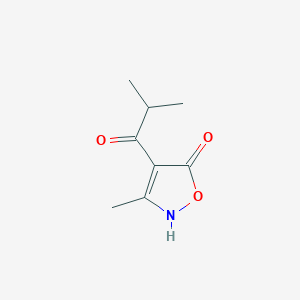
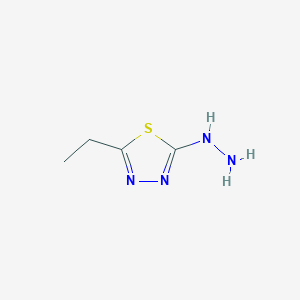
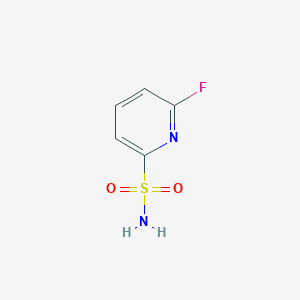
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-aminophenyl)propanoic acid](/img/structure/B44535.png)
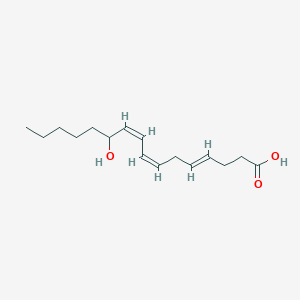

![Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B44547.png)